molecular formula C13H10F2O2 B6379669 4-(2,3-Difluorophenyl)-2-methoxyphenol CAS No. 1261989-01-8

4-(2,3-Difluorophenyl)-2-methoxyphenol

Cat. No.: B6379669
CAS No.: 1261989-01-8
M. Wt: 236.21 g/mol
InChI Key: KRJYBBJRBAPZLY-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-2-methoxyphenol is a chemical compound of interest in scientific research and development. This compound features a phenol ring substituted with a methoxy group at the 2-position and a 2,3-difluorophenyl moiety at the 4-position. The presence of both methoxy and phenol (hydroxy) groups on the benzene ring places this compound in the family of methoxyphenols, which are recognized as valuable building blocks in organic and medicinal chemistry . Researchers utilize such structures as intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and bioactive compounds . For instance, structurally related hydroxylated biphenyls have been investigated for their antitumoral activity, demonstrating the research value of this chemical class . Similarly, the modification of monoterpene scaffolds with specific functional groups is a common strategy to enhance or alter biological activity, underscoring the importance of specialized phenolic derivatives in drug discovery . The fluorine atoms on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a potentially critical intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

4-(2,3-difluorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-12-7-8(5-6-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJYBBJRBAPZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685530
Record name 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-01-8
Record name 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-difluorophenol and 2-methoxyphenol.

    Coupling Reaction: A common method involves a Suzuki-Miyaura coupling reaction, where 2,3-difluorophenylboronic acid is coupled with 2-methoxyphenyl halide in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a suitable solvent like toluene or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of 4-(2,3-Difluorophenyl)-2-methoxyphenol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-(2,3-Difluorophenyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Halogenated Derivatives

  • 4-(2-Chloropropyl)-2-Methoxyphenol: Synthesized via hydrohalogenation of eugenol, this derivative demonstrates increased antimicrobial activity compared to non-halogenated precursors. The chlorine atom enhances lipophilicity, improving interaction with microbial membranes .
  • 3-(2,3-Difluorophenyl)Phenol (dFPP2): Lacking the methoxy group, this analog shows reduced solubility in polar solvents. However, the 2,3-difluorophenyl moiety contributes to virulence suppression in Staphylococcus aureus, highlighting the importance of fluorine positioning for target specificity .

Methoxy vs. Hydroxy Substituents

  • 4-((1E)-3-Hydroxy-1-Propenyl)-2-Methoxyphenol: The propenyl side chain and hydroxyl group confer analgesic properties, as observed in GC-MS studies. The methoxy group at position 2 stabilizes the aromatic ring, contrasting with hydroxylated analogs that may undergo oxidation more readily .

Pharmacological and Enzymatic Activity

Compound Molecular Weight Key Substituents Bioactivity Source/Study
4-(2,3-Difluorophenyl)-2-Methoxyphenol 248.2 2,3-difluorophenyl, methoxy Potential antimicrobial, enzyme inhibition (inferred) Structural analogs
4-(2-Chloropropyl)-2-Methoxyphenol 214.7 Chloropropyl, methoxy Enhanced antimicrobial activity Hydrohalogenation study
dFPP2 206.2 2,3-difluorophenyl, phenol Virulence suppression in S. aureus Diflunisal analog study
Eugenol derivatives (e.g., 3c, 3g) Varies Alkoxy, hydroxypropyl Insecticidal activity (KI: 90–380 nM) Encapsulation study
  • Acetylcholinesterase Inhibition: Eugenol derivatives with hydroxypropyl and phenoxy groups exhibit strong inhibition (KI: 90.10 ± 0.01 nM), suggesting that bulkier substituents enhance binding affinity.

Physicochemical Properties

  • Lipophilicity: Fluorine and chlorine substituents increase logP values, enhancing membrane permeability. For example, dFPP2 (logP ~2.1) is more lipophilic than non-halogenated phenols .
  • Thermal Stability: Methoxy groups improve thermal stability compared to hydroxylated analogs. For instance, 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol decomposes at ~180°C, whereas hydroxylated derivatives degrade at lower temperatures .

Q & A

Q. How can researchers evaluate the metabolic stability of 4-(2,3-Difluorophenyl)-2-methoxyphenol in preclinical models?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate the compound with human/rodent liver microsomes and quantify parent compound depletion via LCMS.
  • CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms to predict drug-drug interaction risks .

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